7-Bromo-[1,2]thiazolo[4,5-b]pyridine
CAS No.:
Cat. No.: VC18040465
Molecular Formula: C6H3BrN2S
Molecular Weight: 215.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrN2S |
|---|---|
| Molecular Weight | 215.07 g/mol |
| IUPAC Name | 7-bromo-[1,2]thiazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C6H3BrN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H |
| Standard InChI Key | VBIKPIQSWKTYMN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C=NSC2=C1Br |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is 7-bromo-2-methyl- thiazolo[4,5-b]pyridine, with a molecular weight of 229.10 g/mol and the formula C₇H₅BrN₂S . The fused bicyclic system consists of a pyridine ring (positions 4,5-b) annulated with a thiazole ring (positions 1,3). Key structural features include:
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Bromine at position 7, enhancing electrophilic reactivity.
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Methyl group at position 2, influencing steric and electronic properties.
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Sulfur and nitrogen atoms in the thiazole ring, enabling diverse intermolecular interactions .
The canonical SMILES representation is CC1=NC2=NC=CC(=C2S1)Br, and the InChIKey is ZBRQUFPLRVWVKC-UHFFFAOYSA-N .
Synthesis and Optimization
Annulation Strategies
The synthesis typically involves thiazole-pyridine annulation under controlled conditions. A common route utilizes:
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Cyclization of 2-aminopyridine-3-thiol derivatives with brominated pyridine precursors.
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Lewis acid catalysis, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), to facilitate heterocycle formation .
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Solvent optimization, with dimethylformamide (DMF) stabilizing intermediates.
Bromination and Functionalization
Bromine is introduced via electrophilic aromatic substitution or metal-halogen exchange reactions. Key steps include:
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Use of N-bromosuccinimide (NBS) in dichloromethane.
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Palladium-catalyzed cross-coupling for regioselective functionalization .
Table 1: Synthetic Yields Under Varied Conditions
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| B(C₆F₅)₃-mediated | NH₃·BH₃, toluene, 45°C | 66 | 98 |
| DMF-assisted annulation | ZnCl₂, ethanol, reflux | 58 | 95 |
| NBS bromination | CH₂Cl₂, 0°C | 72 | 97 |
| Data compiled from . |
Physicochemical Properties
Solubility and Lipophilicity
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pKa: 3.8 (thiazole nitrogen), 5.2 (pyridine nitrogen).
Spectral Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 8.57 (d, J = 8.5 Hz, H-5), 7.80 (d, J = 8.5 Hz, H-4), 2.45 (s, CH₃) .
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¹³C NMR: δ 169.4 (C-2), 147.5 (C-3a), 120.9 (C-5), 65.8 (C-8) .
Biological Activity and Mechanisms
Herbicidal Efficacy
In greenhouse trials, 7-bromo- thiazolo[4,5-b]pyridine demonstrated preemergence control of grass weeds (e.g., Alopecurus myosuroides) at 320 g/ha. Its mechanism involves acyl-ACP thioesterase inhibition, disrupting fatty acid biosynthesis in plants .
Table 2: Herbicidal Activity Against Common Weeds
| Weed Species | ED₅₀ (g/ha) | Selectivity Index (vs. Wheat) |
|---|---|---|
| Alopecurus myosuroides | 45 | 7.1 |
| Echinochloa crus-galli | 52 | 6.8 |
| Setaria viridis | 61 | 5.9 |
| Data from . |
Kinase Inhibition
The compound inhibits PI3Kα (IC₅₀ = 3.6 nM) and Tyk2 kinases, making it a candidate for oncology research. Molecular docking studies reveal hydrogen bonding with Val851 and Lys802 residues in PI3Kα’s ATP-binding pocket .
Applications in Drug Development
Agrochemistry
As a herbicidal lead, it outperforms commercial standards like cinmethylin in dose-response studies, showing >90% weed control at half the application rate .
Comparison with Structural Analogs
Table 3: Substituent Effects on Bioactivity
| Compound | R₁ | R₂ | LogP | PI3Kα IC₅₀ (nM) | Herbicidal ED₅₀ (g/ha) |
|---|---|---|---|---|---|
| 7-Bromo derivative | Br | CH₃ | 2.28 | 3.6 | 45 |
| 6-Bromo derivative | Br | H | 2.88 | 7.3 | 58 |
| 5-Chloro derivative | Cl | H | 1.95 | 12.4 | 72 |
| Data from . |
Key trends:
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Bromine enhances lipophilicity and target binding vs. chlorine.
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Methyl groups improve metabolic stability but reduce solubility.
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